

A Spectroscopic Showdown: Distinguishing Imidazole-2-carbaldehyde and Its 4(5)-Isomer

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Compound of Interest

Compound Name: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

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For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of heterocyclic compounds, imidazole-2-carbaldehyde and its constitutional isomer, imidazole-4(5)-carbaldehyde, present a compelling case for the power of spectroscopic techniques in unambiguous identification. This guide provides a detailed comparative analysis of these two isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to highlight their distinct spectral fingerprints.

The positional difference of the carbaldehyde group on the imidazole ring gives rise to unique electronic environments and vibrational modes, which are directly reflected in their respective spectra. Understanding these differences is crucial for reaction monitoring, quality control, and structure-activity relationship studies in drug discovery.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopy for imidazole-2-carbaldehyde and imidazole-4(5)-carbaldehyde.

Table 1: ^1H NMR Spectroscopic Data (DMSO-d₆)

Compound	Chemical Shift (δ) ppm / Multiplicity / Assignment
Imidazole-2-carbaldehyde	9.84 (s, 1H, -CHO), 7.75 (d, 1H, H4 or H5), 7.55 (d, 1H, H5 or H4), ~13.5 (br s, 1H, NH)
Imidazole-4(5)-carbaldehyde	9.74 (s, 1H, -CHO), 7.99 (s, 1H, H2), 7.94 (s, 1H, H5 or H4), ~12.5 (br s, 1H, NH) [1]

Table 2: ^{13}C NMR Spectroscopic Data (DMSO-d₆)

Compound	Chemical Shift (δ) ppm / Assignment
Imidazole-2-carbaldehyde	~185 (-CHO), ~145 (C2), ~130 (C4), ~125 (C5)
Imidazole-4(5)-carbaldehyde	184.46 (-CHO), 139.44 (C2), 134.9 (C4 or C5), 129.5 (C5 or C4) [1]

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

Compound	Key Absorption Bands (cm ⁻¹) / Assignment
Imidazole-2-carbaldehyde	~3100-2700 (broad, N-H stretch), ~1680 (C=O stretch), ~1550, 1480 (C=N, C=C ring stretch)
Imidazole-4(5)-carbaldehyde	~3150-2850 (broad, N-H stretch), ~1665 (C=O stretch), ~1580, 1450 (C=N, C=C ring stretch)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Methanol)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
Imidazole-2-carbaldehyde	~280, with a weaker band around 215 [2] [3]	~12,000 M ⁻¹ cm ⁻¹ at 280 nm [4]
Imidazole-4(5)-carbaldehyde	~260	Not readily available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the imidazole-carbaldehyde isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Typical parameters: spectral width of 16 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds, and 16-32 scans.
 - Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 220 ppm, pulse width of 30 degrees, relaxation delay of 5 seconds, and 1024 or more scans.
 - Process the data with a line broadening of 1-2 Hz.
- Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

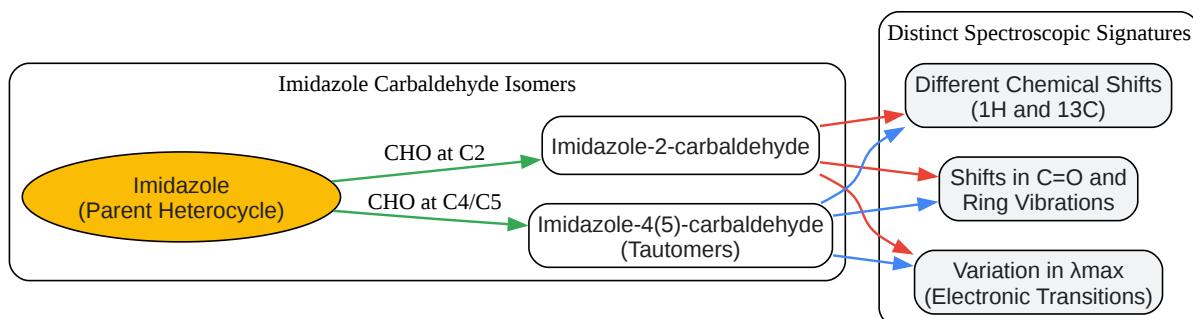
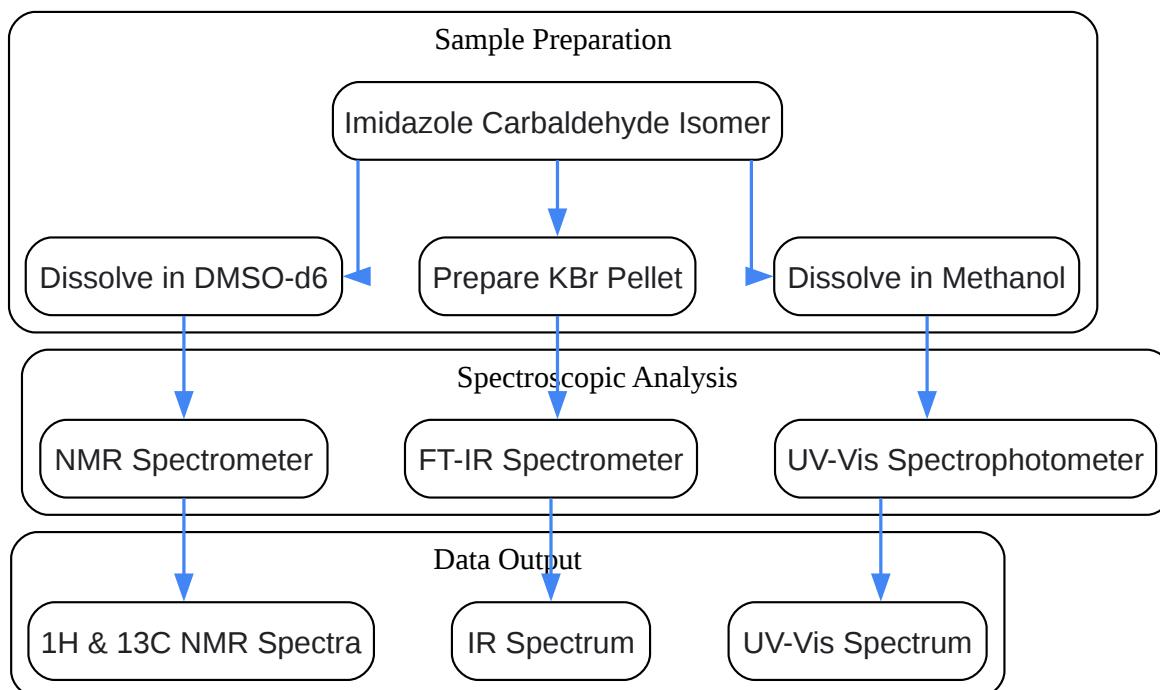
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the imidazole-carbaldehyde isomer in spectroscopic grade methanol at a concentration of approximately 1 mg/mL.
 - From the stock solution, prepare a series of dilutions in methanol to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical final concentration is in the range of 0.01-0.05 mg/mL.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes (1 cm path length).

- Fill one cuvette with the solvent (methanol) to serve as the reference.
- Fill the other cuvette with the sample solution.
- Scan the sample from 400 nm down to 200 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

Visualizing the Workflow and Isomeric Relationship

To further clarify the experimental process and the structural relationship between the isomers, the following diagrams are provided.

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